3-(4-Benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine 3-(4-Benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16340945
InChI: InChI=1S/C21H21FN4/c22-19-8-6-18(7-9-19)20-10-11-21(24-23-20)26-14-12-25(13-15-26)16-17-4-2-1-3-5-17/h1-11H,12-16H2
SMILES:
Molecular Formula: C21H21FN4
Molecular Weight: 348.4 g/mol

3-(4-Benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine

CAS No.:

Cat. No.: VC16340945

Molecular Formula: C21H21FN4

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine -

Specification

Molecular Formula C21H21FN4
Molecular Weight 348.4 g/mol
IUPAC Name 3-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine
Standard InChI InChI=1S/C21H21FN4/c22-19-8-6-18(7-9-19)20-10-11-21(24-23-20)26-14-12-25(13-15-26)16-17-4-2-1-3-5-17/h1-11H,12-16H2
Standard InChI Key ZENKJNLEWLMQHD-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(4-Benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine (IUPAC name: 3-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine) features a planar pyridazine ring (C₄H₃N₂) substituted at positions 3 and 6 with nitrogenous and aryl groups, respectively. The 4-benzylpiperazine moiety introduces conformational flexibility through its chair-shaped piperazine ring, while the 4-fluorophenyl group enhances membrane permeability via halogen-mediated hydrophobic interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₁FN₄
Molecular Weight348.4 g/mol
Canonical SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Topological Polar Surface Area41.6 Ų
Hydrogen Bond Acceptors5

The crystal structure of analogous piperazine-pyridazine hybrids reveals key bond parameters: C–N distances of 1.391–1.469 Å and N–C–C angles of 107.78–111.39°, consistent with sp³-hybridized nitrogen centers . The fluorine atom adopts a para position on the phenyl ring, minimizing steric hindrance and optimizing electronic effects.

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The primary synthesis route involves sequential nucleophilic substitutions:

  • Pyridazine Core Formation: Condensation of 3,6-dichloropyridazine with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 80°C) .

  • Piperazine Installation: Displacement of the remaining chlorine atom with 1-benzylpiperazine in refluxing acetonitrile (12–24 hr, 60–70% yield) .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
1Pd(PPh₃)₄, Na₂CO₃, DME80°C65%
21-Benzylpiperazine, K₂CO₃Reflux68%

Alternative approaches utilize Ullmann-type couplings for direct aryl-amine bond formation, though with reduced regioselectivity . Purification typically involves silica gel chromatography (CHCl₃:MeOH 95:5) followed by recrystallization from hexane/ethyl acetate mixtures .

Biological Activity Profile

Antiviral Effects

In vitro screening against coxsackievirus B2 (CVB-2) and herpes simplex virus (HSV-1) revealed 40–50% viral replication inhibition at 50 μM concentration . The mechanism appears distinct from acyclovir analogs, potentially involving host factor modulation rather than direct viral polymerase inhibition .

Antileishmanial Activity

Against Leishmania donovani promastigotes, the compound demonstrated IC₅₀ = 12.3 μM with selectivity index >8 compared to mammalian Vero cells. This surpasses miltefosine's cytotoxicity profile (SI = 5.2) while maintaining comparable efficacy.

Table 3: Comparative Antiparasitic Activity

CompoundIC₅₀ (μM)Selectivity Index
3-(4-Benzylpiperazin-1-yl)...12.38.4
Miltefosine9.85.2
Amphotericin B0.15>100

Acetylcholinesterase Inhibition

Molecular docking studies predict strong interaction with human acetylcholinesterase (AChE) via dual binding:

  • Benzylpiperazine moiety occupies the peripheral anionic site

  • Fluorophenyl group penetrates the catalytic triad region

In vitro testing against electric eel AChE showed IC₅₀ = 210 nM, with 24-fold selectivity over butyrylcholinesterase (BuChE) . This contrasts with tacrine's non-selective inhibition (AChE/BuChE IC₅₀ ratio = 0.3) .

Structure-Activity Relationships (SAR)

Key SAR insights include:

  • Piperazine Substitution: N-Benzylation enhances CNS penetration versus methyl or acetyl derivatives (logP = 3.2 vs 2.1)

  • Halogen Position: para-Fluoro substitution improves antileishmanial activity 3-fold compared to meta-chloro analogs

  • Pyridazine Modifications: 5-Methyl substitution increases AChE inhibition 12-fold (IC₅₀ = 21 nM) but reduces antiviral efficacy

Table 4: Impact of Substituents on Pharmacological Activity

PositionModificationAChE IC₅₀ (nM)Antiviral (% Inhibition)
3Piperazine21045
5Methyl2118
64-Fluorophenyl21045
63-Chlorophenyl48032

Pharmacokinetic Considerations

While formal ADME studies remain pending, computational predictions suggest:

  • Moderate blood-brain barrier permeability (PSA = 41.6 Ų, logP = 3.1)

  • CYP3A4-mediated hepatic metabolism (primary oxidation sites: piperazine CH₂ and pyridazine C-H)

  • Plasma protein binding: 89% (estimated via QSAR models)

The fluorophenyl group confers metabolic stability against oxidative dehalogenation, with predicted in vivo half-life >4 hours in rodent models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator